Garcinone B

Description

This compound has been reported in Hypericum patulum, Garcinia mangostana, and other organisms with data available.

structure in first source

Structure

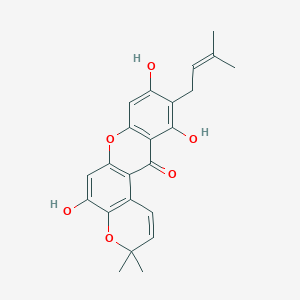

2D Structure

3D Structure

Properties

IUPAC Name |

5,9,11-trihydroxy-3,3-dimethyl-10-(3-methylbut-2-enyl)pyrano[3,2-a]xanthen-12-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O6/c1-11(2)5-6-12-14(24)9-17-19(20(12)26)21(27)18-13-7-8-23(3,4)29-22(13)15(25)10-16(18)28-17/h5,7-10,24-26H,6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVXHJNVYRXRHNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC3=C(C2=O)C4=C(C(=C3)O)OC(C=C4)(C)C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801318177 | |

| Record name | Garcinone B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Garcinone B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029510 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

76996-28-6 | |

| Record name | Garcinone B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76996-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Garcinone B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Garcinone B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029510 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

190 - 192 °C | |

| Record name | Garcinone B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029510 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Garcinone B: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Garcinone B is a prenylated xanthone, a class of naturally occurring polyphenolic compounds.[1] Primarily isolated from the pericarp of the mangosteen fruit (Garcinia mangostana), it has garnered significant interest within the scientific community for its diverse pharmacological potential.[1] Preclinical studies have highlighted its role as a potent antioxidant, anti-inflammatory agent, and an inhibitor of key viral enzymes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its underlying mechanisms of action. Detailed experimental protocols for key assays and visual representations of relevant signaling pathways are included to facilitate further research and drug development efforts.

Chemical Identity and Structure

This compound belongs to the xanthone class of organic compounds, characterized by a tricyclic xanthen-9-one core.[1] Its structure is distinguished by the presence of a pyrano ring and a 3-methylbut-2-enyl (prenyl) group.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 5,9,11-trihydroxy-3,3-dimethyl-10-(3-methylbut-2-enyl)pyrano[3,2-a]xanthen-12-one[1] |

| Chemical Formula | C₂₃H₂₂O₆[1] |

| CAS Number | 76996-28-6[1] |

| PubChem CID | 5495928[1] |

| ChEMBL ID | CHEMBL560332[2] |

| Synonyms | This compound |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 394.42 g/mol | [1] |

| Appearance | Solid | PubChem |

| Melting Point | 190 - 192 °C | PubChem |

| Solubility | Soluble in DMSO | Apexbt |

| XLogP3-AA | 5.3 | [1] |

| Hydrogen Bond Donor Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 6 | PubChem |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

| Technique | Data |

| ¹H-NMR | Data not fully available in a detailed list format in the provided search results. |

| ¹³C-NMR | Data not fully available in a detailed list format in the provided search results. |

| FT-IR (cm⁻¹) | The FTIR spectra of mangosteen pericarp extract, which contains this compound, show characteristic absorption bands. A broad band around 3317 cm⁻¹ corresponds to the stretching vibration of hydrogen-bonded hydroxyl (–OH) groups. Bands at 2953 cm⁻¹ and 2922 cm⁻¹ are attributed to the asymmetric stretching vibrations of methyl (CH₃) and methylene (CH₂–) groups, respectively.[3] |

| ESI-MS | The identity of xanthones like this compound in extracts can be confirmed by high-performance liquid chromatography with time-of-flight mass spectrometry (LC-TOF MS) system coupled with an electrospray ionization (ESI) interface.[1] |

Biological Activities and Signaling Pathways

This compound has demonstrated a range of biological activities in preclinical studies, primarily revolving around its anti-inflammatory, antioxidant, and antiviral properties.

Anti-inflammatory Activity

This compound has been shown to exert anti-inflammatory effects by modulating the NF-κB signaling pathway. It can prevent the lipopolysaccharide (LPS)-induced stimulation of NF-κB-dependent transcription.[4] This pathway is a central regulator of inflammatory gene expression. The inhibition of NF-κB activation leads to a downstream reduction in the production of pro-inflammatory mediators.

References

An In-depth Technical Guide to the Biological Activities of Garcinone B

Audience: Researchers, scientists, and drug development professionals.

Introduction

Garcinone B is a prenylated xanthone derivative isolated from the pericarp of the mangosteen fruit (Garcinia mangostana). Xanthones from mangosteen are well-documented for their wide range of pharmacological properties. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its anticancer, anti-inflammatory, antioxidant, and antibacterial properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines in preclinical studies. Its anticancer activity is attributed to the induction of apoptosis, inhibition of cell proliferation, and disruption of the cell cycle.

Quantitative Data: Cytotoxicity of this compound and Related Xanthones

The following table summarizes the available data on the cytotoxic activity of this compound and other relevant xanthones against human cancer cell lines.

| Compound/Extract | Cell Line | Assay | IC50 Value | Reference |

| Garcinone E | HSC-4 (Oral Cancer) | MTT | 4.8 µM | [1] |

| Garcinone C | CNE1 (Nasopharyngeal) | MTT | 0.68 µM | |

| Garcinone C | CNE2 (Nasopharyngeal) | MTT | 13.24 µM | |

| Garcinone C | HK1 (Nasopharyngeal) | MTT | 9.71 µM | |

| Garcinone C | HONE1 (Nasopharyngeal) | MTT | 8.99 µM | |

| α-Mangostin | Mouse Mammary Organ Culture | DMBA-induced lesions | 1.0 µg/mL (2.44 µM) |

Note: Data for this compound is limited in the readily available literature, highlighting a need for further research. Data for structurally similar xanthones like Garcinone C and E, and the most abundant mangosteen xanthone, α-mangostin, are included for comparative purposes.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of MTT, yielding a purple formazan product that is insoluble in aqueous solutions. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Visualizing Experimental Workflow

Anti-inflammatory Activity

This compound exhibits anti-inflammatory properties by modulating key inflammatory pathways. It has been shown to reduce the release of prostaglandin E2 (PGE2) and inhibit the transcription mediated by Nuclear Factor-kappa B (NF-κB), a central regulator of inflammatory gene expression.

Signaling Pathway: NF-κB Inhibition

The NF-κB signaling pathway plays a critical role in the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β. This compound is reported to inhibit this pathway.

Experimental Protocol: Griess Assay for Nitric Oxide Production

The Griess assay is used to measure nitric oxide (NO) production, a key inflammatory mediator, by quantifying its stable metabolite, nitrite.

Principle: The Griess reagent converts nitrite into a purple-colored azo compound, the absorbance of which can be measured spectrophotometrically.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

Procedure:

-

Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with various concentrations of this compound for 1 hour before stimulating with LPS (1 µg/mL). Incubate for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B and incubate for another 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

Antioxidant Activity

This compound exhibits antioxidant properties, which are crucial in combating oxidative stress implicated in various chronic diseases.

Quantitative Data: Antioxidant Activity

| Assay | Compound/Extract | IC50 Value | Reference |

| DPPH Radical Scavenging | Methanol extract of G. cowa root barks | 47.40 µg/mL | |

| ABTS Radical Scavenging | Ethyl acetate fraction of M. hypoleuca | 2.10 µg/mL |

Note: Further studies are required to quantify the specific antioxidant capacity of purified this compound.

Experimental Protocols: Antioxidant Assays

Principle: DPPH is a stable free radical that accepts an electron or hydrogen radical to become a stable diamagnetic molecule. The reduction of DPPH is accompanied by a color change from purple to yellow, which can be measured spectrophotometrically.

Procedure:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Add various concentrations of this compound to the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of scavenging activity and determine the IC50 value.

Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. In the presence of an antioxidant, the colored ABTS•+ is reduced back to its colorless neutral form.

Procedure:

-

Prepare the ABTS•+ solution by reacting 7 mM ABTS with 2.45 mM potassium persulfate and keeping the mixture in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add various concentrations of this compound to the diluted ABTS•+ solution.

-

After 6 minutes, measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.

Antibacterial Activity

This compound has demonstrated significant antibacterial activity, particularly against cariogenic bacteria.

Quantitative Data: Antibacterial Activity

| Bacterial Strain | Assay | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| Streptococcus mutans | Microdilution | 0.25 | 11 (at 7.5 µg) | [1] |

| Streptococcus sobrinus | Microdilution | 0.25 | 9 (at 7.5 µg) | [1] |

| Lactobacillus acidophilus | Microdilution | 0.5 | 6 (at 7.5 µg) | [1] |

| Lacticaseibacillus casei | Microdilution | 0.5 | - | [1] |

| S. mutans ATCC 25175 | Microdilution | 0.25 | 14 (at 7.5 µg) | [1] |

Experimental Protocols: Antibacterial Assays

Principle: This method assesses the susceptibility of bacteria to an antimicrobial agent. A paper disk impregnated with the agent is placed on an agar plate inoculated with the test bacterium. The agent diffuses into the agar, and if it is effective, it inhibits bacterial growth, resulting in a clear zone of inhibition around the disk.

Procedure:

-

Prepare a standardized inoculum of the test bacteria.

-

Spread the inoculum evenly over the surface of a Mueller-Hinton agar plate.

-

Impregnate sterile paper disks with known concentrations of this compound.

-

Place the disks on the agar surface.

-

Incubate the plates at 37°C for 24 hours.

-

Measure the diameter of the zone of inhibition.

Principle: This assay determines the rate at which an antimicrobial agent kills a bacterial population over time.

Procedure:

-

Prepare a bacterial suspension of a known concentration.

-

Add this compound at a specific concentration (e.g., 1x or 2x MIC).

-

Incubate the mixture at 37°C.

-

At various time points (e.g., 0, 1, 3, 6, 24 hours), withdraw aliquots, perform serial dilutions, and plate on appropriate agar.

-

After incubation, count the number of viable colonies (CFU/mL).

-

Plot the log10 CFU/mL against time to generate a time-kill curve. A ≥3-log10 reduction in CFU/mL is considered bactericidal.

Conclusion and Future Directions

This compound, a xanthone from Garcinia mangostana, exhibits a promising spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antibacterial effects. The available preclinical data, particularly its potent activity against cariogenic bacteria and its ability to modulate key inflammatory pathways, underscore its potential for further investigation as a therapeutic agent.

However, there are notable gaps in the current research. A more comprehensive evaluation of its cytotoxic effects against a wider panel of human cancer cell lines is necessary to better define its anticancer potential. Furthermore, detailed quantitative studies on its anti-inflammatory and antioxidant activities, including the determination of IC50 values for cytokine inhibition and radical scavenging, are warranted. Future research should also focus on in vivo studies to validate the in vitro findings and to assess the pharmacokinetics and safety profile of this compound. Such studies will be crucial in translating the promising preclinical observations into potential clinical applications.

References

In Vitro Antioxidant Activity of Garcinone B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Garcinone B, a xanthone derivative primarily isolated from the pericarp of Garcinia mangostana (mangosteen), has garnered scientific interest for its potential pharmacological activities.[1] Xanthones as a class are recognized for their antioxidant properties, which are attributed to their chemical structure, enabling them to act as free radical scavengers.[2] This technical guide provides a comprehensive overview of the in vitro antioxidant activity of this compound and its closely related analogs. While direct quantitative antioxidant data for this compound is limited in the currently available scientific literature, this guide synthesizes the existing knowledge on related xanthones to provide a valuable reference for researchers. It includes a summary of available quantitative data, detailed experimental protocols for key antioxidant assays, and visual representations of relevant signaling pathways and experimental workflows to facilitate further investigation into the therapeutic potential of this compound.

Introduction to this compound and its Antioxidant Potential

This compound is a naturally occurring xanthone found in plants of the Garcinia genus, most notably the mangosteen fruit.[1][3] The chemical structure of xanthones, characterized by a tricyclic aromatic ring system, endows them with the ability to donate electrons and stabilize free radicals, thus exhibiting antioxidant effects.[2] The antioxidant properties of xanthones are of significant interest due to the role of oxidative stress in the pathogenesis of numerous chronic diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases.

While this compound has been investigated for various biological activities, including potential anti-inflammatory and anticancer properties, specific data quantifying its direct in vitro antioxidant capacity through common assays is not extensively reported.[1][4] However, studies on other Garcinone derivatives and xanthones isolated from Garcinia species provide strong evidence for the potential antioxidant activity of this class of compounds.

Quantitative Data on the Antioxidant Activity of Garcinone Analogs and Other Xanthones

Direct quantitative data on the in vitro antioxidant activity of this compound is scarce in the reviewed literature. However, data from studies on closely related Garcinone derivatives and other xanthones isolated from Garcinia mangostana offer valuable insights into the potential antioxidant capacity of this compound. The following tables summarize the available data for these related compounds.

Table 1: DPPH Radical Scavenging Activity of Xanthones from Garcinia Species

| Compound | Source | DPPH Scavenging IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) |

| Garcinone E | Garcinia mangostana | 63.05 | Ascorbic Acid | 48.03 |

| 1,3,6,7-tetrahydroxyxanthone | Garcinia mangostana | 28.45 | Ascorbic Acid | 48.03 |

| Garcinoxanthone SV (compound 3) | Garcinia mangostana | 68.55 | Ascorbic Acid | 48.03 |

| 1,3,6,7-tetrahydroxy-xanthone | Garcinia benthami | 8.01 µg/mL | Quercetin | 2.97 µg/mL |

Note: The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

Table 2: Hydroxyl Radical Scavenging Activity of Xanthones from Garcinia mangostana

| Compound | Hydroxyl Radical Scavenging IC50 (µg/mL) |

| γ-mangostin | 0.20 |

Note: The IC50 value represents the concentration of the compound required to scavenge 50% of the hydroxyl radicals.[4]

Experimental Protocols for In Vitro Antioxidant Assays

This section provides detailed methodologies for the key in vitro antioxidant assays commonly used to evaluate natural compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample Preparation: Dissolve this compound or the test compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume of the sample solution to each well.

-

Add the DPPH solution to each well.

-

The reaction mixture is incubated in the dark at room temperature for 30 minutes.

-

-

Measurement: The absorbance of the solution is measured at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (DPPH solution without the sample) and A_sample is the absorbance of the sample.

-

IC50 Determination: The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decolorization of the solution, which is monitored spectrophotometrically.

Protocol:

-

Preparation of ABTS Radical Cation (ABTS•+):

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.

-

-

Sample Preparation: Prepare a series of dilutions of the test compound in a suitable solvent.

-

Assay Procedure:

-

Dilute the ABTS•+ solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add a small volume of the sample solution to the diluted ABTS•+ solution.

-

Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

-

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (ABTS•+ solution without the sample) and A_sample is the absorbance of the sample.

-

IC50 Determination: The IC50 value is determined from the plot of percentage scavenging against sample concentration.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, which has an intense blue color and can be measured spectrophotometrically.

Protocol:

-

Preparation of FRAP Reagent:

-

Prepare a 300 mM acetate buffer (pH 3.6).

-

Prepare a 10 mM TPTZ solution in 40 mM HCl.

-

Prepare a 20 mM FeCl₃·6H₂O solution.

-

Mix the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio to prepare the fresh FRAP reagent.

-

-

Sample Preparation: Prepare dilutions of the test compound.

-

Assay Procedure:

-

Add a small volume of the sample solution to the FRAP reagent.

-

Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

-

-

Measurement: Measure the absorbance of the blue-colored solution at 593 nm.

-

Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with that of a standard, typically FeSO₄·7H₂O, and is expressed as Fe²⁺ equivalents.

Superoxide Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the superoxide radical (O₂⁻•), which can be generated in vitro by systems such as the phenazine methosulfate-NADH system. The superoxide radicals reduce nitroblue tetrazolium (NBT) to a blue formazan product, which is measured spectrophotometrically. The presence of an antioxidant inhibits this reduction.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing NADH, NBT, and the test compound in a buffer (e.g., phosphate buffer).

-

Initiation of Reaction: Add phenazine methosulfate (PMS) to initiate the reaction.

-

Incubation: Incubate the mixture at room temperature for a specific duration.

-

Measurement: Measure the absorbance of the formazan product at 560 nm.

-

Calculation: The percentage of superoxide radical scavenging is calculated by comparing the absorbance of the sample to that of a control.

Hydroxyl Radical Scavenging Assay

Principle: This assay evaluates the ability of an antioxidant to scavenge the highly reactive hydroxyl radical (•OH), often generated by the Fenton reaction (Fe²⁺ + H₂O₂). The hydroxyl radicals can degrade a detector molecule (e.g., deoxyribose), and the extent of degradation is measured. The antioxidant competes with the detector molecule for the hydroxyl radicals, thus reducing its degradation.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing the test compound, FeCl₃, EDTA, H₂O₂, and deoxyribose in a buffer.

-

Initiation of Reaction: Add ascorbic acid to initiate the Fenton reaction.

-

Incubation: Incubate the mixture at 37°C for 1 hour.

-

Color Development: Add thiobarbituric acid (TBA) and heat the mixture to develop a pink chromogen.

-

Measurement: Measure the absorbance of the chromogen at 532 nm.

-

Calculation: The hydroxyl radical scavenging activity is calculated based on the inhibition of deoxyribose degradation.

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathways Potentially Modulated by this compound

Studies on this compound and its analogs suggest potential interactions with key inflammatory and antioxidant signaling pathways.

Caption: Putative mechanism of this compound in the NF-κB signaling pathway.

References

- 1. Potency of Xanthone Derivatives from Garcinia mangostana L. for COVID-19 Treatment through Angiotensin-Converting Enzyme 2 and Main Protease Blockade: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Showing Compound this compound (FDB000645) - FooDB [foodb.ca]

- 4. Xanthones with quinone reductase-inducing activity from the fruits of Garcinia mangostana (Mangosteen) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-inflammatory Properties of Garcinone B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Garcinone B, a xanthone derivative primarily isolated from the pericarp of the mangosteen fruit (Garcinia mangostana), has emerged as a compound of interest for its potential therapeutic properties.[1] Preclinical studies suggest a range of biological activities, including antioxidant and anti-inflammatory effects.[2] This technical guide provides an in-depth overview of the current understanding of this compound's anti-inflammatory properties, focusing on its mechanism of action, quantitative efficacy, and the experimental methodologies used to elucidate these characteristics. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action: Inhibition of Inflammatory Pathways

This compound exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways involved in the inflammatory response. The available evidence points towards two principal mechanisms: the inhibition of prostaglandin E2 (PGE2) synthesis and the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Inhibition of Prostaglandin E2 Synthesis

Suppression of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory gene expression, controlling the transcription of various pro-inflammatory cytokines, chemokines, and adhesion molecules.[4] this compound has been demonstrated to prevent the lipopolysaccharide (LPS)-induced stimulation of NF-κB-dependent transcription.[3] This suggests that this compound interferes with the signaling cascade that leads to the activation and nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory genes.

Quantitative Data on Anti-inflammatory Efficacy

While extensive quantitative data for this compound is still emerging, the following table summarizes the key findings from available preclinical studies. It is important to note that some of the data is based on percentage inhibition at specific concentrations, as explicit IC50 values are not always reported in the primary literature.

| Target | Model System | Inducer | This compound Concentration | Observed Effect | Reference |

| Prostaglandin E2 (PGE2) Release | C6 rat glioma cells | A23187 (a Ca2+ ionophore) | 10 µM | 30% reduction in PGE2 release | Yamakuni et al., 2006[3] |

| NF-κB Activation | C6 rat glioma cells | Lipopolysaccharide (LPS) | 20 µM | ~30% diminishment of NF-κB activation | Yamakuni et al., 2006[3] |

| Cyclooxygenase (COX) Enzymes | Computational Prediction | - | Predicted IC50: 0.55 µM | Predicted inhibitory activity | ResearchGate Publication[2] |

Experimental Protocols

Detailed experimental protocols specifically for this compound are not extensively published. However, based on the methodologies described for similar compounds and in the studies citing this compound's activity, the following protocols can be inferred.

In Vitro Inhibition of Prostaglandin E2 Release

-

Cell Culture: C6 rat glioma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-incubated with varying concentrations of this compound for a specified time (e.g., 30 minutes).

-

Induction of PGE2 Release: Inflammation is induced by adding a calcium ionophore, such as A23187 (e.g., 1 µM), to the cell culture medium.

-

Sample Collection: After a defined incubation period (e.g., 1 hour), the culture medium is collected.

-

PGE2 Quantification: The concentration of PGE2 in the culture medium is determined using a commercially available Enzyme Immunoassay (EIA) kit.

-

Data Analysis: The percentage inhibition of PGE2 release by this compound is calculated by comparing the PGE2 levels in treated cells to those in vehicle-treated, A23187-stimulated cells.

In Vitro NF-κB Reporter Gene Assay

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293 or C6 glioma cells) is transiently co-transfected with an NF-κB-dependent luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Treatment: After transfection, cells are pre-treated with different concentrations of this compound for a specific duration.

-

Induction of NF-κB Activation: NF-κB activation is stimulated by adding an inducer like Lipopolysaccharide (LPS) (e.g., 1 µg/mL).

-

Cell Lysis and Luciferase Assay: Following induction, cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's protocol for the dual-luciferase reporter assay system.

-

Data Analysis: The NF-κB-dependent luciferase activity is normalized to the control luciferase activity. The inhibitory effect of this compound is calculated as the percentage reduction in normalized luciferase activity compared to LPS-stimulated cells without the compound.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: this compound's Anti-inflammatory Mechanism.

Caption: Experimental Workflow for this compound.

Future Directions and Conclusion

The current body of research provides a foundational understanding of the anti-inflammatory properties of this compound, highlighting its inhibitory effects on the NF-κB and COX pathways. However, to fully realize its therapeutic potential, further research is warranted. Specifically, future studies should focus on:

-

Determining specific IC50 values for the inhibition of COX-1 and COX-2 enzymes to understand its selectivity and potential for gastrointestinal side effects.

-

Investigating the effects on a broader range of inflammatory mediators , including pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, and the expression of inducible nitric oxide synthase (iNOS).

-

Elucidating the impact on other relevant signaling pathways , such as the mitogen-activated protein kinase (MAPK) cascades (ERK, JNK, and p38), which are also critical in regulating inflammation.

-

Conducting in vivo studies using animal models of inflammation (e.g., carrageenan-induced paw edema) to assess its efficacy, optimal dosage, and pharmacokinetic profile in a physiological context.

References

- 1. Inhibition of cyclooxygenase and prostaglandin E2 synthesis by gamma-mangostin, a xanthone derivative in mangosteen, in C6 rat glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound reduces prostaglandin E2 release and NF-kappaB-mediated transcription in C6 rat glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

The Antimicrobial Potential of Garcinone B: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Garcinone B, a prenylated xanthone predominantly isolated from the pericarp of the mangosteen fruit (Garcinia mangostana), has emerged as a compound of significant interest in the field of antimicrobial research. As the challenge of antimicrobial resistance continues to grow, natural products like this compound offer a promising avenue for the discovery of novel therapeutic agents. This technical guide provides an in-depth overview of the antimicrobial properties of this compound, detailing its spectrum of activity, mechanisms of action, and the experimental protocols used to elucidate these effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the development of new antimicrobial drugs.

Antimicrobial Spectrum of Activity

This compound has demonstrated potent antimicrobial activity against a range of microorganisms, with a notable efficacy against Gram-positive bacteria. The following tables summarize the available quantitative data on its inhibitory and bactericidal concentrations.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Streptococcus mutans | ATCC 25175 | 0.25 | |

| Streptococcus mutans | Clinical Isolate | 0.25 | |

| Streptococcus sobrinus | Clinical Isolate | 0.25 | |

| Lactobacillus acidophilus | Clinical Isolate | 0.5 | |

| Lacticaseibacillus casei | Clinical Isolate | 0.5 | |

| Mycobacterium tuberculosis | - | 6.25 |

Table 2: Zone of Inhibition for this compound (Kirby-Bauer Disk Diffusion Assay)

| Microorganism | Strain | Disk Content (µg) | Zone of Inhibition (mm) | Reference |

| Streptococcus mutans | ATCC 25175 | 7.5 | ~14 | |

| Streptococcus mutans | Clinical Isolate | 7.5 | ~11 | |

| Streptococcus sobrinus | Clinical Isolate | 7.5 | ~9 | |

| Lactobacillus spp. | Clinical Isolate | 7.5 | ~6 |

While extensive data on the activity of this compound against Gram-negative bacteria and fungi is still emerging, studies on related xanthones from Garcinia mangostana have shown activity against organisms such as Escherichia coli, Pseudomonas aeruginosa, Candida albicans, and Aspergillus niger. This suggests that this compound may possess a broader spectrum of activity than is currently documented.

Mechanisms of Antimicrobial Action

The antimicrobial efficacy of this compound and related xanthones is believed to be multifactorial, involving the disruption of essential cellular processes and signaling pathways.

Disruption of Cell Membrane Integrity

A primary mechanism of action for many xanthones is the perturbation of the bacterial cell membrane. This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. This membrane-disrupting activity is likely a key contributor to the rapid bactericidal effects observed in time-kill assays.

Inhibition of Key Cellular Processes

Emerging evidence suggests that xanthones may also target fundamental intracellular processes. One such target is DNA gyrase , an essential enzyme in bacteria for DNA replication and repair. By inhibiting DNA gyrase, these compounds can effectively halt bacterial proliferation.

Interference with Microbial Signaling Pathways

A significant and promising area of research is the ability of xanthones to interfere with bacterial communication systems, a process known as quorum sensing (QS) . QS allows bacteria to coordinate gene expression in a population-density-dependent manner, regulating virulence factor production and biofilm formation. By inhibiting QS, xanthones can attenuate bacterial pathogenicity without directly killing the cells, which may exert less selective pressure for the development of resistance.

Some xanthone derivatives have also been shown to act as efflux pump inhibitors . Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, contributing to multidrug resistance. By blocking these pumps, xanthones can restore the efficacy of conventional antibiotics.

Caption: Hypothetical model of Quorum Sensing inhibition by this compound.

Experimental Protocols

The following section details the standardized methodologies for key in vitro assays used to evaluate the antimicrobial properties of compounds like this compound.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL), then diluted to a final concentration of 5 x 10⁵ CFU/mL in the wells.

-

This compound stock solution of known concentration.

-

Positive control (growth control, no compound) and negative control (sterility control, no bacteria).

-

-

Procedure:

-

A serial two-fold dilution of this compound is prepared in the wells of a 96-well plate using MHB.

-

The standardized bacterial inoculum is added to each well (except the negative control).

-

The plate is incubated at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound in which no visible turbidity (bacterial growth) is observed.

-

Caption: Workflow for the Broth Microdilution MIC Assay.

Time-Kill Curve Assay

This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

-

Materials:

-

Culture tubes or flasks with appropriate growth medium.

-

Bacterial inoculum adjusted to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

-

This compound at desired concentrations (e.g., 1x, 2x, 4x MIC).

-

Growth control (no compound).

-

Sterile saline for dilutions.

-

Agar plates for colony counting.

-

-

Procedure:

-

The bacterial culture is grown to the early to mid-logarithmic phase.

-

The culture is diluted to the desired starting inoculum in flasks containing pre-warmed broth with the specified concentrations of this compound.

-

The flasks are incubated with agitation at 37°C.

-

At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), aliquots are withdrawn from each flask.

-

Serial dilutions of the aliquots are plated on agar plates.

-

The plates are incubated at 37°C for 24 hours, and the number of colonies (CFU/mL) is determined.

-

A plot of log₁₀ CFU/mL versus time is generated. A ≥3-log₁₀ reduction in CFU/mL is indicative of bactericidal activity.

-

Caption: Workflow for the Time-Kill Curve Assay.

Kirby-Bauer Disk Diffusion Test

This is a qualitative method to assess the susceptibility of a bacterium to an antimicrobial agent.

-

Materials:

-

Mueller-Hinton Agar (MHA) plates.

-

Bacterial inoculum standardized to 0.5 McFarland turbidity.

-

Sterile cotton swabs.

-

Filter paper disks impregnated with a known concentration of this compound.

-

Forceps for disk application.

-

-

Procedure:

-

A sterile cotton swab is dipped into the standardized bacterial suspension, and excess liquid is removed by pressing the swab against the inside of the tube.

-

The swab is used to streak the entire surface of an MHA plate to create a uniform bacterial lawn.

-

The this compound-impregnated disks are aseptically applied to the surface of the agar.

-

The plate is incubated at 37°C for 16-18 hours.

-

The diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured in millimeters. The size of the zone correlates with the susceptibility of the bacterium to the compound.

-

Conclusion and Future Directions

This compound has demonstrated significant antimicrobial properties, particularly against Gram-positive bacteria. Its multifaceted mechanism of action, potentially involving cell membrane disruption, inhibition of essential enzymes, and interference with bacterial signaling pathways, makes it a compelling candidate for further investigation.

Future research should focus on:

-

Expanding the evaluation of this compound against a broader range of clinically relevant Gram-negative bacteria and fungi to fully delineate its antimicrobial spectrum.

-

Conducting detailed mechanistic studies to confirm its specific molecular targets, including its effects on DNA gyrase and various components of the quorum sensing and efflux pump systems in a wider array of pathogens.

-

Investigating the potential for synergistic interactions between this compound and existing antibiotics to combat resistant strains.

-

In vivo studies to assess the efficacy and safety of this compound in animal models of infection.

The continued exploration of this compound and other xanthones will undoubtedly contribute to the development of the next generation of antimicrobial therapies.

Garcinone B: A Technical Whitepaper on its Potential as a Dual Inhibitor of ACE2 and Mpro for SARS-CoV-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Garcinone B is a naturally occurring xanthone derivative isolated from the pericarp of the mangosteen fruit (Garcinia mangostana)[1][2][3]. Traditionally, extracts from mangosteen have been used in Southeast Asian medicine for their anti-inflammatory and antioxidant properties[4]. In the context of the COVID-19 pandemic, this compound has emerged as a significant compound of interest due to computational studies suggesting its potential as a potent dual inhibitor of two critical SARS-CoV-2 targets: the Angiotensin-Converting Enzyme 2 (ACE2) receptor and the Main Protease (Mpro or 3CLpro)[5][6]. These targets are pivotal for viral entry into host cells and subsequent replication, respectively[5][6][7].

This technical guide provides an in-depth analysis of the existing research on this compound, focusing on the quantitative data from computational models, detailed experimental and computational protocols, and the logical pathways governing its proposed mechanism of action. While clinical evidence is limited, the preclinical, in silico data warrants further investigation into this compound as a potential therapeutic agent against SARS-CoV-2[4].

Core Mechanism of Action: Dual Inhibition

The potential antiviral activity of this compound against SARS-CoV-2 is attributed to its ability to simultaneously block two key proteins involved in the viral life cycle.

-

ACE2 Inhibition: The spike (S) glycoprotein on the surface of SARS-CoV-2 binds to the human ACE2 receptor, facilitating viral entry into host cells[7][8]. By binding to ACE2, this compound is predicted to alter the receptor's conformation, thereby blocking the interaction with the viral spike protein and preventing infection at the entry stage[5][9].

-

Mpro Inhibition: The Main Protease (Mpro) is a crucial viral enzyme that cleaves polyproteins translated from the viral RNA into functional proteins required for viral replication and transcription[9][10]. Inhibition of Mpro by this compound would disrupt this process, effectively halting the virus's ability to replicate within the host cell[5][6].

The dual-target nature of this compound makes it a particularly compelling candidate, as it could offer a multi-pronged attack on the virus.

Quantitative Data: Computational Analysis

The primary evidence for this compound's efficacy comes from in silico studies, including molecular docking and molecular dynamics simulations. These computational methods predict the binding affinity and stability of a ligand (this compound) to a protein target (ACE2 or Mpro). The key metrics are binding energy (in kcal/mol) and the inhibition constant (Ki), where lower values indicate a stronger, more stable interaction.

The following tables summarize the predicted binding affinities from a comparative computational study.

Table 1: Predicted Binding Affinity of this compound and Reference Compounds with ACE2

| Compound | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (nM) |

| This compound | -8.2 | 550.87 |

| α-mangostin | -7.7 | 1380.00 |

| Chloroquine | -5.7 | 45390.00 |

| Remdesivir | -6.9 | 5720.00 |

| Data sourced from a computational study by Muchtarom et al. (2023).[5] |

Table 2: Predicted Binding Affinity of this compound and Reference Compounds with Mpro

| Compound | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (nM) |

| This compound | -8.1 | 665.14 |

| α-mangostin | -7.5 | 2000.00 |

| Chloroquine | -6.1 | 21930.00 |

| Remdesivir | -6.9 | 5720.00 |

| Data sourced from a computational study by Muchtarom et al. (2023).[5] |

These computational results show that this compound has a lower (more favorable) binding energy and a correspondingly lower inhibition constant for both ACE2 and Mpro compared to α-mangostin and established drugs like Chloroquine and Remdesivir, suggesting it could be a more potent inhibitor[5].

Pharmacokinetic and Safety Profile (In Silico)

Beyond binding affinity, computational models were used to predict the drug-likeness, pharmacokinetic properties (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity), and safety of this compound.

Table 3: Predicted Pharmacokinetic and Toxicity Profile of this compound

| Parameter | Prediction | Status |

| Drug-Likeness | ||

| Lipinski's Rule of Five | Compliant | Favorable |

| Pharmacokinetics (ADME) | ||

| Human Intestinal Absorption (HIA) | High | Favorable |

| Caco-2 Cell Permeability | High | Favorable |

| Plasma Protein Binding (PPB) | High | Favorable |

| Blood-Brain Barrier (BBB) Permeability | Permeable | Favorable |

| CYP450 Inhibition | Inhibitor of multiple CYPs | Caution Advised |

| Toxicity | ||

| Carcinogenicity | Non-carcinogen | Favorable |

| Mutagenicity (Ames test) | Non-mutagen | Favorable |

| Data sourced from a computational study by Muchtarom et al. (2023).[5] |

The analysis indicates that this compound possesses a favorable pharmacokinetic and safety profile, fulfilling all the necessary criteria for drug-likeness and showing no predicted carcinogenicity or mutagenicity[5][6].

Methodologies and Experimental Protocols

The current understanding of this compound's potential is based on computational screening. The validation of these findings requires in vitro enzymatic assays.

Computational Protocol: Molecular Docking and Dynamics

Molecular docking and dynamics simulations are essential for predicting how a ligand interacts with a protein at the molecular level.

-

Protein and Ligand Preparation: The 3D crystal structures of human ACE2 and SARS-CoV-2 Mpro are obtained from the Protein Data Bank (PDB). The structures are prepared by removing water molecules, adding polar hydrogens, and assigning charges. The 3D structure of this compound is retrieved from a database like PubChem and optimized for the simulation[11].

-

Molecular Docking: A grid box is defined around the active site of the target protein. Molecular docking software, such as AutoDock Vina, is used to place the this compound molecule into this active site in various conformations[11]. The program calculates the binding energy for each pose, with the lowest energy representing the most favorable binding mode[5][10].

-

Molecular Dynamics (MD) Simulation: The most stable complex from docking is subjected to an MD simulation. This technique simulates the natural movements of the protein and ligand over time in a physiological environment to confirm the stability of their interaction[5][6].

Suggested In Vitro Protocol: ACE2 Inhibitor Screening Assay

To experimentally validate the computational findings, a biochemical assay is required. A fluorogenic assay is a standard method for this purpose[12].

-

Objective: To determine the concentration of this compound required to inhibit 50% of the ACE2 enzyme's activity (IC50).

-

Materials: Recombinant human ACE2, a fluorogenic ACE2 peptide substrate, this compound, a known ACE2 inhibitor (e.g., MLN-4760) as a positive control, and assay buffer.

-

Procedure:

-

Recombinant ACE2 is pre-incubated with varying concentrations of this compound in a 96-well plate.

-

A fluorogenic substrate is added to each well. This substrate is a peptide that, when cleaved by active ACE2, releases a fluorophore[12].

-

The plate is incubated to allow the enzymatic reaction to proceed.

-

A fluorescence plate reader measures the signal in each well. A lower signal indicates less substrate cleavage and therefore higher inhibition of ACE2.

-

-

Data Analysis: The fluorescence readings are used to calculate the percentage of inhibition for each concentration of this compound. These values are then plotted to generate a dose-response curve, from which the IC50 value is determined[13].

Suggested In Vitro Protocol: Mpro (3CLpro) Inhibition Assay

A similar enzymatic assay, often using Förster Resonance Energy Transfer (FRET), can be used to measure Mpro inhibition.

-

Objective: To determine the IC50 value of this compound against SARS-CoV-2 Mpro.

-

Materials: Recombinant SARS-CoV-2 Mpro, a FRET-based peptide substrate containing a fluorophore and a quencher, this compound, and a known Mpro inhibitor (e.g., Nirmatrelvir) as a positive control.

-

Procedure:

-

The assay follows the same principle as the ACE2 assay, with Mpro being pre-incubated with this compound.

-

The FRET substrate is added. In its intact state, the quencher dampens the signal from the fluorophore. When Mpro cleaves the substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

-

The increase in fluorescence over time is monitored.

-

-

Data Analysis: The rate of reaction is determined from the fluorescence readings. The IC50 is calculated by plotting the reaction rates against the inhibitor concentrations[14][15].

Conclusion and Future Directions

Computational studies have identified this compound as a highly promising dual-action inhibitor of ACE2 and Mpro, two validated targets for anti-SARS-CoV-2 therapies[5][6]. The in silico data indicate strong binding affinities that surpass those of some existing drugs, alongside a favorable pharmacokinetic and safety profile[5].

However, it is critical to underscore that these findings are currently predictive. The immediate and necessary next step is to perform in vitro enzymatic and cell-based assays, as outlined above, to experimentally validate the inhibitory activity of this compound and determine its IC50 values. Should these experiments confirm the computational predictions, further preclinical development, including in vivo studies in animal models, would be warranted to evaluate its efficacy, safety, and therapeutic potential as a treatment for COVID-19.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C23H22O6 | CID 5495928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caringsunshine.com [caringsunshine.com]

- 5. Potency of Xanthone Derivatives from Garcinia mangostana L. for COVID-19 Treatment through Angiotensin-Converting Enzyme 2 and Main Protease Blockade: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potency of Xanthone Derivatives from Garcinia mangostana L. for COVID-19 Treatment through Angiotensin-Converting Enzyme 2 and Main Protease Blockade: A Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The spike-ACE2 binding assay: An in vitro platform for evaluating vaccination efficacy and for screening SARS-CoV-2 inhibitors and neutralizing antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. longdom.org [longdom.org]

- 10. europeanreview.org [europeanreview.org]

- 11. sciencebiology.org [sciencebiology.org]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Promising SARS-CoV-2 main protease inhibitor ligand-binding modes evaluated using LB-PaCS-MD/FMO - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Research on Garcinone B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Garcinone B, a xanthone derived from the pericarp of the mangosteen fruit (Garcinia mangostana), has emerged as a promising natural compound with multifaceted pharmacological activities. Preclinical investigations have highlighted its potential as an anti-cancer, anti-inflammatory, and anti-bacterial agent. This technical guide provides a comprehensive overview of the existing preclinical research on this compound, with a focus on its mechanisms of action, quantitative biological data, and detailed experimental protocols. The information herein is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Introduction

Xanthones, a class of polyphenolic compounds, are abundant in the mangosteen fruit and are recognized for their diverse biological properties. Among them, this compound has attracted scientific interest due to its significant in vitro and in silico preclinical findings. This document synthesizes the available data on this compound, presenting it in a structured format to facilitate further research and development efforts.

Anti-Cancer Activity

Preclinical studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. The primary mechanism of its anti-cancer action appears to be the induction of apoptosis and the modulation of key signaling pathways involved in cell proliferation and survival.

In Vitro Efficacy

Quantitative data on the cytotoxic activity of this compound and related xanthones against various cancer cell lines are summarized below. It is important to note that specific IC50 values for this compound are not extensively reported in the public domain; therefore, data for the closely related and well-studied xanthone, Garcinone E, are also included for comparative purposes.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Garcinone E | HEY | Ovarian Cancer | 1.5 ± 0.2 | [1] |

| Garcinone E | A2780 | Ovarian Cancer | 2.1 ± 0.3 | [1] |

| Garcinone E | A2780/Taxol | Ovarian Cancer (Taxol-resistant) | 3.5 ± 0.4 | [1] |

| Garcinone E | MDA-MB-231 | Breast Cancer | Not specified | [2] |

| Garcinone E | HeLa | Cervical Cancer | Not specified | [3] |

| Garcinone E | Hepatocellular Carcinoma Cell Lines | Liver Cancer | Not specified | [3] |

Signaling Pathways

This compound is suggested to induce apoptosis through the activation of the caspase cascade. This is a common mechanism for many chemotherapeutic agents, leading to programmed cell death in cancer cells.

Diagram: Proposed Apoptotic Pathway of this compound

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Experimental Protocols

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells using a specific lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Caspase Reaction: In a 96-well plate, mix the cell lysate with a caspase-specific substrate (e.g., DEVD-pNA for caspase-3).

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Absorbance/Fluorescence Measurement: Measure the absorbance or fluorescence of the resulting product, which is proportional to the caspase activity.

Anti-Inflammatory Activity

This compound has demonstrated anti-inflammatory properties by targeting key inflammatory mediators and signaling pathways.[4]

Mechanism of Action

This compound is reported to inhibit the activity of cyclooxygenase (COX) enzymes, which are crucial for the production of prostaglandins, key mediators of inflammation.[5] Furthermore, it has been shown to suppress the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6]

The NF-κB pathway is a central regulator of inflammation. This compound is suggested to inhibit the IκB kinase (IKK) activity, which is responsible for the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. This prevents the translocation of NF-κB to the nucleus and the transcription of pro-inflammatory genes.[6]

Diagram: Inhibition of NF-κB Pathway by this compound

Caption: this compound inhibits IKK, preventing NF-κB activation.

Experimental Protocols

-

Enzyme Preparation: Use purified COX-1 and COX-2 enzymes.

-

Inhibitor Incubation: Pre-incubate the enzymes with various concentrations of this compound.

-

Substrate Addition: Add arachidonic acid, the substrate for COX enzymes.

-

Reaction Termination: Stop the reaction after a specific time.

-

Product Quantification: Measure the production of prostaglandins (e.g., PGE2) using an ELISA kit.

-

IC50 Calculation: Determine the IC50 value for COX-1 and COX-2 inhibition.

-

Cell Treatment: Treat cells (e.g., macrophages) with an inflammatory stimulus (e.g., LPS) in the presence or absence of this compound.

-

Protein Extraction: Extract total protein or nuclear and cytoplasmic fractions.

-

Protein Quantification: Determine protein concentration.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Antibody Incubation: Probe the membrane with primary antibodies against key NF-κB pathway proteins (e.g., phospho-IκBα, total IκBα, p65).

-

Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.

Anti-Bacterial Activity

This compound has shown potent activity against various cariogenic bacteria.

In Vitro Efficacy

| Bacterium | MIC (µg/mL) | Reference |

| Streptococcus mutans ATCC 25175 | 0.25-0.75 | [7] |

| Streptococcus sobrinus | 0.25-0.75 | [7] |

| Lactobacillus acidophilus | 0.25-0.75 | [7] |

| Lactobacillus casei | 0.25-0.75 | [7] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Bacterial Culture: Grow cariogenic bacteria in an appropriate broth medium.

-

Serial Dilution: Prepare a series of two-fold dilutions of this compound in the broth.

-

Inoculation: Inoculate each dilution with a standardized bacterial suspension.

-

Incubation: Incubate the cultures under appropriate conditions (e.g., 37°C, 24-48 hours).

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

In Vivo Studies

While in vivo studies specifically on this compound are limited, research on the related compound Garcinone E in a xenograft mouse model provides valuable insights into the potential in vivo efficacy of this class of compounds.

Representative In Vivo Xenograft Model (Adapted from Garcinone E studies)

-

Animal Model: Athymic nude mice.

-

Cell Line: Human cancer cell line (e.g., MDA-MB-231 for breast cancer).

-

Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.

-

Treatment: Once tumors reach a palpable size, administer this compound (e.g., via intraperitoneal injection) at various doses.

-

Monitoring: Measure tumor volume and body weight regularly.

-

Endpoint: At the end of the study, excise the tumors and weigh them. Analyze tumor tissue for biomarkers of interest (e.g., proliferation markers, apoptosis markers, NF-κB pathway proteins).

Diagram: In Vivo Xenograft Study Workflow

Caption: Workflow for a typical in vivo xenograft efficacy study.

Pharmacokinetics and ADME Profile

Experimental pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) data for this compound are not extensively available. However, computational studies and data from related xanthones like α-mangostin provide some predictive insights.

A computational study predicted that this compound possesses a suitable drug-likeness, pharmacokinetic, and toxicity profile.[5]

Representative Experimental Protocols for ADME Studies

-

Cell Culture: Culture Caco-2 cells on permeable supports until a confluent monolayer is formed.

-

Compound Addition: Add this compound to the apical (A) or basolateral (B) side of the monolayer.

-

Sampling: At various time points, collect samples from the opposite chamber.

-

Quantification: Analyze the concentration of this compound in the samples using LC-MS/MS.

-

Papp Calculation: Calculate the apparent permeability coefficient (Papp) to assess intestinal permeability.

-

Microsome Incubation: Incubate human liver microsomes with specific CYP isoform substrates and a range of this compound concentrations.

-

Reaction Initiation: Initiate the metabolic reaction by adding NADPH.

-

Reaction Termination: Stop the reaction after a set time.

-

Metabolite Quantification: Measure the formation of the specific metabolite using LC-MS/MS.

-

IC50 Calculation: Determine the IC50 value for the inhibition of each CYP isoform.

Conclusion and Future Directions

The preclinical data accumulated to date suggest that this compound is a promising natural product with significant anti-cancer, anti-inflammatory, and anti-bacterial potential. Its mechanisms of action, particularly the induction of apoptosis and the inhibition of the NF-κB signaling pathway, warrant further investigation. Future research should focus on obtaining more extensive in vivo efficacy data, conducting comprehensive pharmacokinetic and ADME studies, and elucidating the detailed molecular targets of this compound. Such studies will be crucial for advancing this compound through the drug development pipeline.

References

- 1. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ejournals.swu.ac.th [ejournals.swu.ac.th]

- 5. This compound reduces prostaglandin E2 release and NF-kappaB-mediated transcription in C6 rat glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Garcinol Exhibits Anti-Neoplastic Effects by Targeting Diverse Oncogenic Factors in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Permeability for intestinal absorption: Caco-2 assay and related issues - PubMed [pubmed.ncbi.nlm.nih.gov]

Garcinone B in traditional medicine

An In-depth Technical Guide to Garcinone B: Traditional Use, Pharmacological Properties, and Experimental Protocols

Introduction

This compound is a naturally occurring xanthone, a class of polyphenolic compounds, predominantly isolated from the pericarp of the mangosteen fruit (Garcinia mangostana L.).[1][2][3] For centuries, mangosteen has been a cornerstone of traditional medicine in Southeast Asia, where its fruit rind has been used to prepare remedies for a variety of ailments, including skin infections, wounds, inflammation, and gastrointestinal issues such as diarrhea and dysentery.[1][4][5][6][7] Modern scientific inquiry has focused on isolating and characterizing the bioactive constituents of mangosteen, with this compound emerging as a compound of significant interest due to its diverse pharmacological activities. Preclinical studies have demonstrated its antioxidant, anti-inflammatory, antimicrobial, and potential anticancer properties.[1][4][8] This document provides a technical overview of this compound, summarizing its chemical properties, biological activities, and the experimental methodologies used for its evaluation, intended for researchers and drug development professionals.

Chemical and Physical Properties

This compound is classified as a prenylated xanthone.[9][10] Its core structure consists of a tricyclic xanthen-9-one scaffold with multiple hydroxyl and prenyl group substitutions, which are believed to contribute to its biological activity.

| Property | Value | Source |

| IUPAC Name | 5,9,11-trihydroxy-3,3-dimethyl-10-(3-methylbut-2-enyl)pyrano[3,2-a]xanthen-12-one | PubChem |

| Molecular Formula | C₂₃H₂₂O₆ | [3] |

| Molecular Weight | 394.42 g/mol | [2] |

| CAS Number | 76996-28-6 | [2][3] |

| Physical Description | Solid | [3] |

| Melting Point | 190 - 192 °C | [3] |

Pharmacological Activities and Quantitative Data

This compound exhibits a range of biological effects, which have been quantified in various in vitro studies.

Antimicrobial Activity

This compound has demonstrated potent antibacterial effects, particularly against bacteria responsible for dental caries.[4] Its efficacy is notable when compared to standard antibiotics.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Cariogenic Bacteria

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Streptococcus mutans | 0.25 |

| Streptococcus sobrinus | 0.25 |

| Lactobacillus acidophilus | 0.5 |

| Lacticaseibacillus casei | 0.5 |

Data sourced from a study on the anticariogenic activity of this compound.[4]

Anti-inflammatory Activity

This compound modulates key inflammatory pathways. It has been shown to reduce the release of prostaglandin E2 (PGE2) and inhibit transcription mediated by Nuclear Factor-kappa B (NF-κB), a central regulator of inflammatory gene expression.[4][5][11]

Anticancer Activity

Preclinical research indicates that this compound possesses cytotoxic properties against various cancer cell lines.[8] Its mechanisms include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and disruption of the cell cycle.[8] While specific IC₅₀ values for this compound are not consistently reported across the literature, related xanthones from Garcinia mangostana have shown significant potency. For instance, Garcinone D, a structurally similar compound, exhibited cytotoxicity against the HT-29 human colon cancer cell line with an ED₅₀ value of 2.3 μM.[12] Another related compound, Garcinone E, was found to have LD₅₀ values ranging from 0.5 to 5.4 µM against various hepatoma cell lines.[13]

Table 2: Cytotoxic Activity of Related Garcinia Xanthones

| Compound | Cell Line | Measurement | Value (μM) |

|---|---|---|---|

| Garcinone D | HT-29 (Colon) | ED₅₀ | 2.3 |

| Garcinone E | HEp G2 (Liver) | LD₅₀ | 2.5 |

| Garcinone E | TONG (Liver) | LD₅₀ | 0.5 |

| Garcinone E | HEp 3B (Liver) | LD₅₀ | 5.4 |

| Garcinone E | SK-HEp-1 (Liver) | LD₅₀ | 1.8 |

Data sourced from studies on xanthone constituents of Garcinia mangostana.[12][13]

Antioxidant Activity

Xanthones isolated from mangosteen pericarp, including this compound, are recognized for their antioxidant properties, which are attributed to their ability to scavenge free radicals.[14][15][16] This activity is linked to the presence of hydroxyl groups on the aromatic rings of the xanthone structure.[14][16]

Potential Antiviral Activity

Computational studies have identified this compound as a potential inhibitor of Angiotensin-Converting Enzyme 2 (ACE2) and the Main Protease (Mpro) of SARS-CoV-2.[2][17] This suggests a possible role for this compound in COVID-19 research, although this has yet to be validated in clinical trials.[2]

Signaling Pathway Modulation

This compound exerts its biological effects by modulating several key intracellular signaling pathways.

Inhibition of NF-κB Signaling Pathway

This compound prevents the lipopolysaccharide (LPS)-induced stimulation of NF-κB-dependent transcription.[11] By inhibiting the activation of the NF-κB complex, this compound downregulates the expression of various pro-inflammatory genes, such as COX-2, contributing to its anti-inflammatory effects.

Caption: this compound inhibits the IKK complex, preventing NF-κB activation.

Induction of Apoptosis

In cancer cells, this compound is reported to induce apoptosis.[8] This process is often mediated through the activation of caspases, a family of cysteine proteases that execute programmed cell death, and the modulation of pro- and anti-apoptotic proteins like those in the Bcl-2 family.